molecular formula C10H6BrClO3 B1503980 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid CAS No. 885271-01-2

8-Bromo-6-chloro-2H-chromene-3-carboxylic acid

Cat. No.: B1503980
CAS No.: 885271-01-2
M. Wt: 289.51 g/mol
InChI Key: IHRUPOXHNYLUCC-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-2H-chromene-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrClO3 and its molecular weight is 289.51 g/mol. The purity is usually 95%.
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Biological Activity

8-Bromo-6-chloro-2H-chromene-3-carboxylic acid is a synthetic derivative of chromene, characterized by the presence of bromine and chlorine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its synthesis, biological activities, and relevant research findings.

  • Molecular Formula : C10H6BrClO3
  • Molecular Weight : 289.51 g/mol
  • Appearance : White to off-white solid

The compound features a chromene core with a carboxylic acid group at the 3-position, which is crucial for its biological activity. The presence of halogen atoms (bromine at the 8-position and chlorine at the 6-position) enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reaction : Involves the reaction of substituted salicylaldehydes with active methylene compounds like Meldrum's acid.
  • Nucleophilic Aromatic Substitution : The bromine and chlorine substituents allow for further functionalization, enabling the introduction of various substituents onto the chromene core.

Cholinesterase Inhibition

Chromene derivatives have been studied for their potential as acetylcholinesterase (AChE) inhibitors, which are critical in treating neurodegenerative diseases such as Alzheimer's. Some derivatives demonstrated low micromolar inhibitory concentrations, indicating that this compound may also possess similar properties .

Antioxidant Properties

While specific antioxidant activity data for this compound are not extensively documented, related coumarin compounds have shown promising results in scavenging free radicals and enhancing antioxidant enzyme activities (e.g., superoxide dismutase). This suggests that this compound may exhibit similar benefits .

Case Studies and Research Findings

StudyFindings
Fridén-Saxin et al. (2012) Evaluated a series of chromone derivatives as SIRT2 inhibitors, highlighting the importance of structural modifications for enhanced biological activity .
Mohapatra et al. (2019) Reported on the synthesis of chromene-based oxadiazole derivatives with significant antibacterial activity against Escherichia coli and Klebsiella pneumoniae .
MDPI Review (2023) Discussed various coumarin analogues with noted antioxidant properties, suggesting potential applications for chromene derivatives in oxidative stress-related conditions .

Properties

IUPAC Name

8-bromo-6-chloro-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO3/c11-8-3-7(12)2-5-1-6(10(13)14)4-15-9(5)8/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRUPOXHNYLUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696321
Record name 8-Bromo-6-chloro-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-01-2
Record name 8-Bromo-6-chloro-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Bromo-6-chloro-2H-chromene-3-carboxylic acid
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8-Bromo-6-chloro-2H-chromene-3-carboxylic acid
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8-Bromo-6-chloro-2H-chromene-3-carboxylic acid
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8-Bromo-6-chloro-2H-chromene-3-carboxylic acid
Reactant of Route 5
8-Bromo-6-chloro-2H-chromene-3-carboxylic acid
Reactant of Route 6
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8-Bromo-6-chloro-2H-chromene-3-carboxylic acid

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